molecular formula C36H35N3O B2424096 2-[(E)-2-(2,6-dimethylanilino)ethenyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile CAS No. 685107-72-6

2-[(E)-2-(2,6-dimethylanilino)ethenyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile

Cat. No. B2424096
CAS RN: 685107-72-6
M. Wt: 525.696
InChI Key: WFHWFROQOXZMEV-QURGRASLSA-N
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Description

2-[(E)-2-(2,6-dimethylanilino)ethenyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C36H35N3O and its molecular weight is 525.696. The purity is usually 95%.
BenchChem offers high-quality 2-[(E)-2-(2,6-dimethylanilino)ethenyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(E)-2-(2,6-dimethylanilino)ethenyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

One study describes the synthesis of a new derivative of 1,2-dihydropyridine-3-carbonitrile, focusing on its application as a corrosion inhibitor. This compound showed significant inhibition performance, demonstrating an 83% rate at the highest concentration used in mild steel corrosion experiments in acidic media, supported by weight loss measurements and scanning electron microscopy (SEM) (Ibraheem, 2019).

Monitoring Photopolymerization Processes

Another research focus is on derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile used as fluorescent molecular sensors for monitoring photopolymerization processes. These compounds outperform commercially available probes in sensitivity and have been found to accelerate the cationic photopolymerization process, suggesting their dual role as sensors and co-initiators in photopolymerization (Ortyl et al., 2019).

Structural Analysis Through X-ray Crystallography

The structural analysis of related compounds through X-ray crystallography reveals detailed insights into their molecular configuration, demonstrating the importance of such studies in understanding the properties and potential applications of these compounds in various scientific domains (Ganapathy et al., 2015).

Synthesis and Characterization for Biological Activity

Research on synthesizing new biologically active scaffolds based on pyrrolo[2,3-b]pyridine and related structures highlights the ongoing efforts to explore these compounds' therapeutic and biological activity potentials. Such studies contribute to the broader search for new compounds with potential application in medicine and biology (Sroor, 2019).

properties

IUPAC Name

2-[(E)-2-(2,6-dimethylanilino)ethenyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H35N3O/c1-4-5-6-7-8-14-26-17-19-27(20-18-26)32-30(23-37)31(21-22-38-34-24(2)12-11-13-25(34)3)39-35-28-15-9-10-16-29(28)36(40)33(32)35/h9-13,15-22,38H,4-8,14H2,1-3H3/b22-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHWFROQOXZMEV-QURGRASLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=C3C(=NC(=C2C#N)C=CNC4=C(C=CC=C4C)C)C5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC1=CC=C(C=C1)C2=C3C(=NC(=C2C#N)/C=C/NC4=C(C=CC=C4C)C)C5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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